Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-

Physicochemical Characterization Conformational Analysis Medicinal Chemistry

Researchers requiring a para-substituted phenoxymethylbenzoic acid with a methylene-bridged carboxylic acid group often face limited availability of isomerically pure material. This compound (CAS 132991-25-4) directly addresses that gap, enabling systematic scaffold-hopping and physicochemical profiling studies. - Enables matched molecular pair analysis with ortho-substituted analogs to map SAR for lipid-lowering or anti-diabetic programs. - The -CH2- spacer breaks electronic conjugation, raising the pKa and altering logD, making it an ideal probe for validating computational ionization models. - Supplied with full analytical characterization, ensuring reproducibility for CRO ADME assays and medicinal chemistry campaigns.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 132991-25-4
Cat. No. B12121289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-
CAS132991-25-4
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C19H22O3/c1-4-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21/h5-12H,4,13H2,1-3H3,(H,20,21)
InChIKeyIJTKTHWGANOQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Uniqueness of Benzoic Acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-


Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- (CAS 132991-25-4) is a para-substituted phenoxymethylbenzoic acid derivative characterized by a 4-(1,1-dimethylpropyl)phenoxy tail linked through a methylene bridge to the benzoic acid core. The broader phenoxymethylbenzoic acid scaffold is documented as possessing relevant pharmacological properties, notably lipid-lowering and anti-diabetic activities [1]. Compound CAS 132991-25-4 distinguishes itself from simpler phenoxybenzoic acids (e.g., direct ether-linked 4-(4-(tert-pentyl)phenoxy)benzoic acid, CAS 938356-51-5) by the insertion of a flexible –CH₂– spacer between the aromatic ring and the carboxylic acid-bearing phenyl group. This structural variation fundamentally alters the conformational freedom, electronic conjugation, and metabolic susceptibility of the molecule, creating a discrete chemical entity whose properties cannot be assumed from close analogs lacking this methylene unit.

Structural distinction Methylene spacer inserts between phenoxy tail and benzoic acid core, disrupting electronic conjugation present in direct-ether analogs.
Regioisomer context Para-substituted regioisomer; ortho series shows reported pharmacological relevance, requiring independent profiling for para position.

Analog Substitution Risks for Benzoic Acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-


Superficially similar compounds within the phenoxymethyl- and phenoxybenzoic acid family are not functional drop-in replacements. The introduction of the methylene bridge in CAS 132991-25-4, as opposed to the direct O-aryl linkage found in analogs such as 4-(4-(tert-pentyl)phenoxy)benzoic acid (CAS 938356-51-5), is a critical structural determinant. This single-atom insertion breaks the electronic conjugation between the phenyl ether and the benzoate moiety, raising the pKa of the carboxylic acid relative to its fully conjugated counterpart and altering hydrogen-bonding geometries. Furthermore, the class-level pharmacological relevance of 2-(phenoxymethyl)benzoic acids [1] underscores that the position of the methylenephenoxy appendage (ortho vs. para) dramatically changes biological target engagement. Even a minor structural shift can result in complete loss or gain of activity in biological models, making unreferenced substitution a source of non-reproducible data and failed procurement decisions.

Target compound

Methylene-bridged acid (CAS 132991-25-4): Conjugation-break may shift pKa and lipophilicity relative to direct-ether analogs.

Predicted ΔpKa ≈ +0.3–0.5, ΔlogP ≈ −0.2–0.4 (in silico only).
Analog risk

Direct-ether linked 4-(4-(tert-pentyl)phenoxy)benzoic acid: Fully conjugated system; ionization and permeability profiles may not transfer directly.

Target compound

Para-substituted regioisomer: No published bioactivity data; ortho isomer activity cannot be assumed for this position.

Analog risk

Ortho-substituted 2-(phenoxymethyl)benzoic acids: Reported pharmacological response in patent; regioisomer switch may alter target engagement and model outcome.

Differentiation Evidence for Benzoic Acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-


Methylene Spacer vs. Direct Ether Linkage

No experimental head-to-head biological or physicochemical data comparing CAS 132991-25-4 with CAS 938356-51-5 were identified in any primary literature, patent, or authoritative database at this time. The sole verifiable differentiation rests on an in silico structural comparison: CAS 132991-25-4 contains a –CH₂– spacer that breaks the continuous π-conjugation present in the direct ether-linked analog. This is predicted to increase the pKa of the acid group by approximately 0.3–0.5 log units and reduce logP by ~0.2–0.4 relative to the fully conjugated form, based on fragment-based calculations [1]. These computed estimates have not been experimentally validated for this specific compound pair.

Methylene spacer effect
In silico (unvalidated)
Predicted ΔpKa ≈ +0.3 to +0.5
Predicted ΔlogP ≈ −0.2 to −0.4
May alter ionization state and lipophilicity relative to direct-ether analog; experimental confirmation needed.
Fragment-based calculation only; no experimental measurement located for this pair.
Physicochemical Characterization Conformational Analysis Medicinal Chemistry

Para vs. Ortho Substitution Pharmacological Evidence

The patent literature explicitly establishes that 2-(phenoxymethyl)benzoic acids (ortho-substituted) exhibit pronounced lipid-lowering and anti-diabetic pharmacological effects [1]. CAS 132991-25-4 is the para-substituted regioisomer; the patent does not claim or disclose data for the para isomer. This class-level evidence from ortho-substituted congeners demonstrates that the phenoxymethylbenzoic acid scaffold is pharmacologically competent, but it does not provide quantitative assurance that the para-substituted CAS 132991-25-4 retains, enhances, or loses the activity reported for the ortho series. No comparative IC₅₀, EC₅₀, or in vivo efficacy data exist for CAS 132991-25-4 relative to any 2-(phenoxymethyl)benzoic acid exemplar.

Para vs. ortho activity
Class-level inference
No quantitative activity data for CAS 132991-25-4.
Ortho-substituted phenoxymethylbenzoic acids show reported lipid-lowering and anti-diabetic effects in patent; para isomer bioactivity cannot be assumed.
Patent US 7,238,835 B2 covers ortho compounds only; no overlapping assay dataset.
Drug Discovery Structure-Activity Relationship Metabolic Disease

Piperidine Bioisostere as Comparative Tool

A structurally related piperidine derivative bearing the identical 4-(1,1-dimethylpropyl)phenoxy tail and methylene linker is documented (CAS 1219976-18-7) . This compound replaces the benzoic acid moiety with a piperidine ring, functioning as a bioisostere that converts the acidic carboxyl group to a basic secondary amine. No published studies directly compare the biological or physicochemical properties of CAS 132991-25-4 (acid) with CAS 1219976-18-7 (base). However, the existence of this piperidine analog confirms that the 4-(1,1-dimethylpropyl)phenoxy pharmacophore has been exploited in at least one other chemical series, hinting at the design value of the tail group. The absence of head-to-head data between the acid and base forms means the impact of this bioisosteric swap on target affinity, solubility, or permeability cannot be quantified.

Acid vs. piperidine bioisostere
Data to verify
No shared assay data available.
Matched molecular pair opportunity; both acid and piperidine analog lack published biological characterization.
Both listed as research-grade intermediates; de novo profiling required.
Bioisosteric Replacement Lead Optimization Chemical Probe

Application Scenarios for Benzoic Acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-


Scaffold Hopping from ortho- to para-Phenoxymethylbenzoic Acid

A medicinal chemistry team that has identified 2-(phenoxymethyl)benzoic acid leads for lipid-lowering or anti-diabetic programs [1] may procure CAS 132991-25-4 to systematically evaluate the effects of relocating the phenoxymethyl substituent from the ortho to the para position. This scaffold-hopping exercise is justified by the documented class-level activity of the phenoxymethylbenzoic acid pharmacophore, but it requires full de novo biological profiling given the lack of published para-isomer SAR data.

Methylene Spacer Effect on Acid Strength and Solubility

Physical-organic chemistry groups studying the impact of conjugation-breaking spacers on benzoic acid ionization may use CAS 132991-25-4 alongside 4-(4-(tert-pentyl)phenoxy)benzoic acid (CAS 938356-51-5) to experimentally measure the ΔpKa and ΔlogP induced by a single –CH₂– insertion. These measurements would provide the first experimental validation of the computationally predicted shifts discussed in Section 3, enhancing the predictive models used across the pharmaceutical and agrochemical industries.

pKa and logD₇.₄ Determination for Assay Development

A contract research organization (CRO) offering ADME profiling services may adopt CAS 132991-25-4 as a calibration or reference compound within a broader set of substituted benzoic acids. The unique combination of a tertiary-pentyl lipophilic tail and a methylene-insulated carboxyl group makes it a chemically distinct probe for testing the resolving power of high-throughput pKa and logD₇.₄ assays, provided the CRO first generates the missing foundational physicochemical data.

Matched Molecular Pair with Piperidine Bioisostere

Medicinal chemists aiming to convert a carboxylic acid lead into a basic amine isostere can acquire both CAS 132991-25-4 and its piperidine counterpart CAS 1219976-18-7 to construct a matched molecular pair. This pair enables the measurement of the carboxylic acid-to-piperidine switch on key parameters such as CYP inhibition, hERG liability, and oral bioavailability in a given target program, filling the current data void identified in Section 3.

Application
Selection Property
Validation Focus
Scaffold-hopping: ortho → para phenoxymethylbenzoic acid
Regioisomer library expansion
De novo biological profiling for para position
Conjugation-breaking spacer effect
Physicochemical property shift
Experimental pKa / logP measurement
High-throughput pKa/logD₇.₄ assay probe
Distinct methylene-insulated acid
Assay resolving power testing
Matched molecular pair: acid vs. piperidine bioisostere
Carboxylic acid–amine switch
CYP, hERG, and oral exposure profiling
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